molecular formula C20H19F3N4O4 B2802491 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775346-21-8

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2802491
CAS No.: 1775346-21-8
M. Wt: 436.391
InChI Key: DXHDDDLOUMILPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[1,6-a]azepine-1,3(2H,5H)-dione core substituted with a 5-methyl-1,2,4-oxadiazole ring at position 4 and a 4-(trifluoromethoxy)benzyl group at position 2. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug design, while the trifluoromethoxy group contributes to lipophilicity and bioavailability . Synthesis routes for analogous compounds involve cyclocondensation reactions, such as the use of cesium carbonate and dry DMF to couple oxadiazole derivatives with heterocyclic cores, followed by characterization via ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-12-24-17(25-31-12)16-15-5-3-2-4-10-26(15)19(29)27(18(16)28)11-13-6-8-14(9-7-13)30-20(21,22)23/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDDDLOUMILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxadiazole and Benzyl Groups

The target compound’s closest analog, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione (CAS 1775353-05-3), differs in two key substituents:

  • Oxadiazole substituent : Ethyl (C₂H₅) vs. methyl (CH₃).
  • Benzyl group : 4-Fluoro vs. 4-(trifluoromethoxy).

Table 1: Substituent Effects on Physicochemical Properties

Substituent Methyl (CH₃) Ethyl (C₂H₅) 4-Fluoro 4-Trifluoromethoxy
Lipophilicity Moderate (LogP ~3) Increased (LogP ~4) Moderate (LogP ~3) High (LogP ~5)
Electron Effects Mild electron-donor Steric bulk Electron-withdrawing Strong electron-withdrawing
Metabolic Stability Moderate Reduced High Very high

The trifluoromethoxy group enhances electron-withdrawing effects and lipophilicity compared to the fluoro substituent, which may improve target binding .

Bioactivity and Structural Similarity Insights

While direct bioactivity data for the target compound is unavailable, structural analogs with 1,2,4-oxadiazole motifs exhibit antimicrobial activity. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidines show efficacy against E. coli and S. aureus (MIC: 4–16 µg/mL) . Computational similarity analysis (Tanimoto coefficient >0.7) suggests the target compound may share bioactivity profiles with such analogs .

Key Principles :

  • Structural similarity (e.g., shared oxadiazole core) correlates with conserved bioactivity, as seen in hierarchical clustering of NCI-60 datasets .
  • The trifluoromethoxy group may enhance target affinity via hydrophobic interactions, as observed in HDAC inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.